3-iodo-N-[2-[(3-iodo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide
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Overview
Description
3-iodo-N-[2-[(3-iodo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide: is a complex organic compound characterized by the presence of iodine atoms and methoxybenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-N-[2-[(3-iodo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide typically involves multiple steps. The process begins with the iodination of 4-methoxybenzoic acid to form 3-iodo-4-methoxybenzoic acid. This intermediate is then reacted with cyclohexylamine to form the corresponding amide. The final step involves the coupling of this intermediate with another molecule of 3-iodo-4-methoxybenzoic acid under specific reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodine atoms, potentially replacing them with hydrogen atoms to form deiodinated derivatives.
Substitution: The iodine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the iodine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Major Products:
Oxidation: Formation of 3-iodo-4-methoxybenzaldehyde or 3-iodo-4-methoxybenzoic acid.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study the interactions of iodine-containing molecules with biological macromolecules. Its ability to undergo substitution reactions makes it a useful tool for labeling proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of iodine-containing drugs. Its structure can be modified to enhance its pharmacokinetic and pharmacodynamic properties, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its iodine atoms can serve as functional groups for further chemical modifications, leading to materials with unique properties.
Mechanism of Action
The mechanism of action of 3-iodo-N-[2-[(3-iodo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The iodine atoms in the compound can form halogen bonds with electron-rich sites on proteins and nucleic acids, affecting their structure and function. The methoxybenzoyl groups can participate in hydrophobic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
3-iodo-4-methoxybenzoic acid: Shares the methoxy and iodine substituents but lacks the cyclohexyl and amide groups.
3-iodo-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of the amide linkage.
3-iodo-4-methoxybenzylamine: Contains an amine group instead of the amide linkage.
Uniqueness: The uniqueness of 3-iodo-N-[2-[(3-iodo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide lies in its combination of iodine atoms, methoxybenzoyl groups, and cyclohexylamine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H24I2N2O4 |
---|---|
Molecular Weight |
634.2 g/mol |
IUPAC Name |
3-iodo-N-[2-[(3-iodo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H24I2N2O4/c1-29-19-9-7-13(11-15(19)23)21(27)25-17-5-3-4-6-18(17)26-22(28)14-8-10-20(30-2)16(24)12-14/h7-12,17-18H,3-6H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
RFRCUYMZFKVVIT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCCC2NC(=O)C3=CC(=C(C=C3)OC)I)I |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCCC2NC(=O)C3=CC(=C(C=C3)OC)I)I |
Origin of Product |
United States |
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